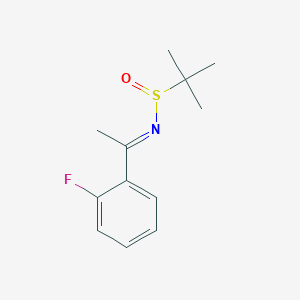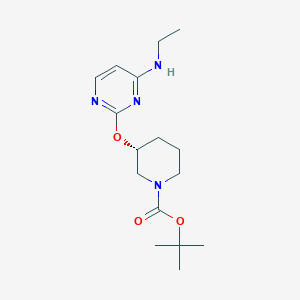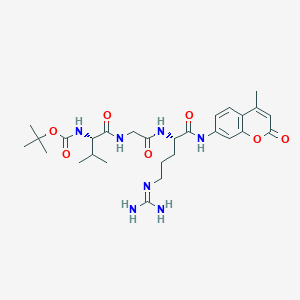
Boc-Val-Gly-Arg-AMC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is particularly valuable in research due to its ability to release a fluorescent product upon enzymatic cleavage, making it a useful tool for monitoring proteolytic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Gly-Arg-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product.
化学反応の分析
Types of Reactions
Boc-Val-Gly-Arg-AMC primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine and AMC (7-amido-4-methylcoumarin) moieties.
Common Reagents and Conditions
Enzymes: Proteases such as trypsin and chymotrypsin are commonly used to cleave this compound.
Buffers: Reactions are typically carried out in buffered solutions (e.g., phosphate-buffered saline) to maintain optimal pH and ionic strength.
Major Products
The enzymatic cleavage of this compound results in the release of 7-amido-4-methylcoumarin, a fluorescent compound that can be easily detected and quantified .
科学的研究の応用
Boc-Val-Gly-Arg-AMC is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and inhibitor screening.
Biology: The compound is used to investigate proteasome activity in cellular and molecular biology studies.
Medicine: Researchers use this compound to study the role of proteases in diseases such as cancer and neurodegenerative disorders.
Industry: The compound is employed in the development of diagnostic assays and therapeutic agents.
作用機序
Boc-Val-Gly-Arg-AMC exerts its effects through enzymatic cleavage by proteases. The protease recognizes and binds to the peptide substrate, cleaving the bond between the arginine and AMC moieties. This cleavage releases 7-amido-4-methylcoumarin, which fluoresces upon excitation, allowing for the quantification of protease activity .
類似化合物との比較
Similar Compounds
Boc-Leu-Gly-Arg-AMC: Another peptide substrate used for studying protease activity.
Boc-Ile-Glu-Gly-Arg-AMC: A substrate for clotting enzyme factor Xa and acrosin.
Boc-Val-Pro-Arg-AMC: Used in assays for thrombin generation.
Uniqueness
Boc-Val-Gly-Arg-AMC is unique due to its specific sequence, which makes it a preferred substrate for certain proteases. Its ability to release a highly fluorescent product upon cleavage enhances its utility in various biochemical assays.
特性
分子式 |
C28H41N7O7 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N7O7/c1-15(2)23(35-27(40)42-28(4,5)6)25(39)32-14-21(36)34-19(8-7-11-31-26(29)30)24(38)33-17-9-10-18-16(3)12-22(37)41-20(18)13-17/h9-10,12-13,15,19,23H,7-8,11,14H2,1-6H3,(H,32,39)(H,33,38)(H,34,36)(H,35,40)(H4,29,30,31)/t19-,23-/m0/s1 |
InChIキー |
PNMNIWXHUALKPT-CVDCTZTESA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


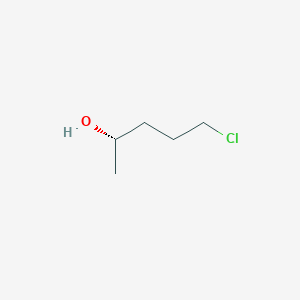
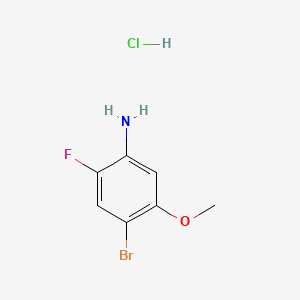
![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
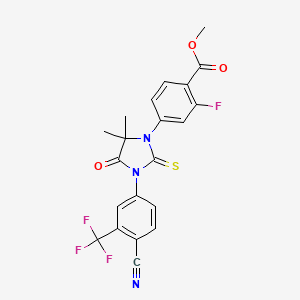
![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)
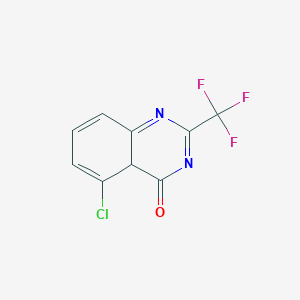
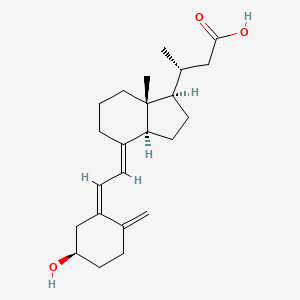

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)

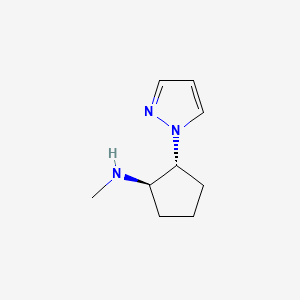
![4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
